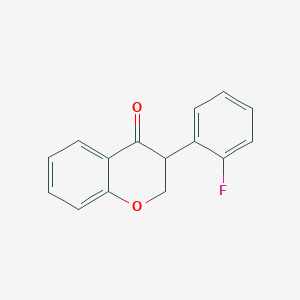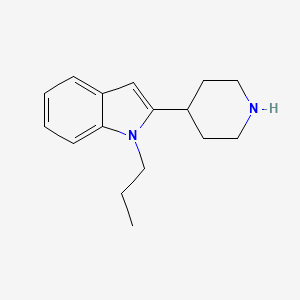![molecular formula C15H19N3 B11868459 7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane CAS No. 646056-33-9](/img/structure/B11868459.png)
7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of the ethynyl group on the pyridine ring and the diazaspiro[4.4]nonane core makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-ethynylpyridine with a suitable diazaspiro[4.4]nonane precursor under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl and pyridine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction of the pyridine ring can yield piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. The compound binds to the active site of FAAH, inhibiting its activity and leading to increased levels of fatty acid amides, which have various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different functional groups.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with an oxygen atom in the ring structure.
Uniqueness
7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
646056-33-9 |
|---|---|
Molekularformel |
C15H19N3 |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
7-(5-ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C15H19N3/c1-3-13-9-14(11-16-10-13)18-8-6-15(12-18)5-4-7-17(15)2/h1,9-11H,4-8,12H2,2H3 |
InChI-Schlüssel |
HRNRMOVYTXPIKV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC12CCN(C2)C3=CN=CC(=C3)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)



![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)









